molecular formula C10H8F2N2O2 B6145041 2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid CAS No. 1097799-62-6

2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid

Cat. No. B6145041
CAS RN: 1097799-62-6
M. Wt: 226.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(Difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid (DFMBA) is an organic compound belonging to the family of benzodiazoles. It is a colorless, crystalline solid that is soluble in water, ethanol and other organic solvents. DFMBA has a wide range of applications in scientific research, including as a synthetic intermediate, a reagent for the synthesis of other compounds, and as a fluorescent probe.

Scientific Research Applications

2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid is used as a fluorescent probe in a variety of scientific research applications. It is used to detect and quantify proteins, nucleic acids, and other biological molecules. It is also used to study enzyme kinetics, protein-protein interactions, and other biochemical processes. In addition, 2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid is used in drug discovery and development, as it can be used to label compounds for high-throughput screening.

Mechanism of Action

2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid acts as a fluorescent probe by binding to target molecules and emitting light when excited by a light source. The emission of light is dependent on the structure of the target molecule and the environment in which it is located. For example, when 2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid binds to proteins, it can emit light in the visible or near-infrared range.
Biochemical and Physiological Effects
2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells and to induce apoptosis in these cells. It has also been shown to reduce inflammation in the body and to inhibit the growth of certain types of bacteria.

Advantages and Limitations for Lab Experiments

2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid has several advantages for laboratory experiments. It is relatively inexpensive and can be easily synthesized. It also has a long shelf life and is relatively stable in a variety of environments. However, it has some limitations. It is not very soluble in water, which limits its use in aqueous solutions. In addition, it is not very photostable, which limits its use in long-term experiments.

Future Directions

There are several potential future directions for 2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid research. One potential direction is to further explore its potential applications in drug discovery and development. Another potential direction is to explore its potential uses in imaging and diagnostics. Additionally, further research could be conducted to explore its potential applications in the detection and quantification of proteins, nucleic acids, and other biological molecules. Finally, further research could be conducted to explore its potential uses in the study of enzyme kinetics, protein-protein interactions, and other biochemical processes.

Synthesis Methods

2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid can be synthesized by a variety of methods, including the reaction of difluoromethylmagnesium bromide and 1,3-benzodiazole, the reaction of difluoromethylmagnesium chloride and 1,3-benzodiazole, and the reaction of difluoromethylmagnesium iodide and 1,3-benzodiazole. In each case, the reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of -78°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid involves the reaction of 2-amino-5-difluoromethylbenzoic acid with glycine in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "2-amino-5-difluoromethylbenzoic acid", "Glycine", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 2-amino-5-difluoromethylbenzoic acid and glycine in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDC or HATU to the reaction mixture and stir for a few hours at room temperature.", "Step 3: Purify the crude product by column chromatography using a suitable eluent such as ethyl acetate/hexanes.", "Step 4: Characterize the final product using spectroscopic techniques such as NMR and mass spectrometry." ] }

CAS RN

1097799-62-6

Product Name

2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid

Molecular Formula

C10H8F2N2O2

Molecular Weight

226.2

Purity

95

Origin of Product

United States

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